molecular formula C17H15FN2O3S2 B2641491 2-((1-((3-Fluorobenzyl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole CAS No. 1797587-50-8

2-((1-((3-Fluorobenzyl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole

Cat. No. B2641491
CAS RN: 1797587-50-8
M. Wt: 378.44
InChI Key: AYYAJNHCWFJBPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1-((3-Fluorobenzyl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole is a synthetic compound that has been studied for its potential use in scientific research. This compound has shown promise in various studies due to its unique chemical structure and potential for use in a variety of applications.

Scientific Research Applications

Antimicrobial Activity

The occurrence of drug-resistant bacterial infections necessitates the development of novel antibacterial agents with mechanisms of action different from traditional antibiotics . In this context, 2-((1-((3-Fluorobenzyl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole has been investigated. Key points include:

Antifungal Activity

Fungal infections pose a significant health challenge, and novel antifungal agents are crucial. While specific studies on this compound’s antifungal activity are limited, related benzimidazole derivatives have demonstrated promising effects:

Antitumor and Cytotoxic Potential

Although direct evidence for antitumor activity of this compound is scarce, benzimidazole-based structures have shown cytotoxic effects. For instance:

properties

IUPAC Name

2-[1-[(3-fluorophenyl)methylsulfonyl]azetidin-3-yl]oxy-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O3S2/c18-13-5-3-4-12(8-13)11-25(21,22)20-9-14(10-20)23-17-19-15-6-1-2-7-16(15)24-17/h1-8,14H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYYAJNHCWFJBPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)CC2=CC(=CC=C2)F)OC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-((3-Fluorobenzyl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole

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